molecular formula C17H20N6S2 B6442773 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine CAS No. 2549042-48-8

4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6442773
CAS No.: 2549042-48-8
M. Wt: 372.5 g/mol
InChI Key: VEXZOJGYRMEHNW-UHFFFAOYSA-N
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Description

  • Reactants: 2-mercapto-4-ethylpyrimidine, methyl iodide

  • Conditions: Base (e.g., KOH) in methanol

  • Product: 2-(methylsulfanyl)-4-ethylpyrimidine

  • Formation of Thiazolopyridine-Piperazine Moiety:

    • Reactants: 2-chlorothiazolopyridine, piperazine

    • Conditions: Heating in DMF

    • Product: 2-(thiazolo[4,5-c]pyridin-2-yl)piperazine

  • Final Coupling Reaction:

    • Reactants: 2-(methylsulfanyl)-4-ethylpyrimidine, 2-(thiazolo[4,5-c]pyridin-2-yl)piperazine

    • Conditions: Base (e.g., K2CO3) in acetonitrile

    • Product: 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

  • Industrial Production Methods

    In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as column chromatography and recrystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Preparation of Pyrimidine Core:

      • Reactants: Ethyl acetoacetate, thiourea

      • Conditions: Reflux in ethanol

      • Product: 2-mercapto-4-ethylpyrimidine

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation:

      • The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

      • Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

      • Conditions: Mild to moderate temperatures

    • Reduction:

      • The nitro groups, if present, can be reduced to amines.

      • Reagents: Hydrogen gas, palladium on carbon (Pd/C)

      • Conditions: Room temperature, atmospheric pressure

    • Substitution:

      • The halogenated positions on the thiazolopyridine ring can undergo nucleophilic substitution.

      • Reagents: Various nucleophiles (e.g., amines, thiols)

      • Conditions: DMF, elevated temperatures

    Common Reagents and Conditions

    • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: 25-60°C

    • Reduction: Hydrogen gas, Pd/C; conditions: RT, atmospheric pressure

    • Substitution: DMF, nucleophiles (amines, thiols); conditions: 80-100°C

    Major Products

    • Oxidation leads to sulfoxides or sulfones.

    • Reduction typically yields amines from nitro groups.

    • Substitution provides a wide variety of derivatives depending on the nucleophile used.

    Scientific Research Applications

    4-Ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine has numerous applications across various fields:

    • Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    • Biology: Investigated for its potential role as a bioactive compound in cellular processes.

    • Medicine: Explored for its therapeutic properties, particularly in targeting specific receptors or enzymes.

    • Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

    Mechanism of Action

    The mechanism of action of this compound can be attributed to its ability to interact with specific molecular targets and pathways:

    • Molecular Targets: It often targets enzymes and receptors in biological systems, modulating their activity.

    • Pathways Involved: The compound may influence signaling pathways, including those involved in cell growth, apoptosis, and metabolic regulation.

    Comparison with Similar Compounds

    • 2-(Methylsulfanyl)pyrimidine derivatives

    • Piperazine-thiazolopyridine conjugates

  • Uniqueness: The presence of both the methylsulfanyl group and the thiazolopyridine-piperazine moiety in one molecule allows for distinct chemical reactions and biological interactions, making it a valuable compound for research and development.

  • Properties

    IUPAC Name

    2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H20N6S2/c1-3-12-10-15(21-16(19-12)24-2)22-6-8-23(9-7-22)17-20-13-11-18-5-4-14(13)25-17/h4-5,10-11H,3,6-9H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VEXZOJGYRMEHNW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H20N6S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    372.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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